molecular formula C36H49NO10 B1259855 Streptovaricin U

Streptovaricin U

Cat. No.: B1259855
M. Wt: 655.8 g/mol
InChI Key: IWYUWDJCRPTLOZ-UIZAHVQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptovaricin U is a natural product found in Streptomyces spectabilis with data available.

Scientific Research Applications

Methylenedioxy Bridge Formation in Biosynthesis

Streptovaricin U, part of the streptovaricins family, has been studied for its complex biosynthesis process. A key aspect is the formation of the methylenedioxy bridge (MDB), which is significant for its bioactivity. P450 enzyme StvP2 was identified as a catalyst for MDB formation in streptovaricins, showing an atypical substrate inhibition kinetics. This process involves an intramolecular nucleophilic substitution, highlighting the functional versatility of P450 enzymes in antibiotic biosynthesis (Sun et al., 2020).

Role in RNA Polymerase Mutation Resistance

Streptovaricin has been shown to inhibit RNA and protein synthesis in microorganisms, particularly gram-positive bacteria. It operates by binding to RNA polymerase rather than template DNA. Streptovaricin-resistant mutants of Escherichia coli have been studied to understand the structure and function of RNA polymerase and its role in bacterial and bacteriophage growth (Yura & Igarashi, 1968).

Antibacterial Resistance Development

Research on streptovaricin has also explored its interaction with bacteria, particularly the development of bacterial resistance. Studies have indicated that resistance development could be due to spontaneous mutation or adaptation, affecting the drug's antibacterial effectiveness. This research provides insights into the mutation rate and the nature of resistance development in bacteria (Siminoff, 1959).

Cytochrome P450 Enzymes and Anti-MRSA Activity

Streptovaricins, including this compound, have been identified as potent compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study of streptovaricin biosynthetic gene clusters led to the discovery of new streptovaricin analogues and the identification of the roles of cytochrome P450 genes in their biosynthesis. This research is crucial for understanding the structural-activity relationships (SARs) of streptovaricins and for developing novel anti-MRSA molecules (Liu et al., 2017).

Inhibition of Oncogenic Viruses

Streptovaricins have been shown to inhibit the RNA dependent DNA polymerase of oncogenic RNA viruses, offering a potential mode of chemotherapy. Their ability to selectively inhibit virus-mediated oncogenesis could be significant for treating viral infections and related cancers (Borden, Brockman, & Carter, 1971).

Properties

Molecular Formula

C36H49NO10

Molecular Weight

655.8 g/mol

IUPAC Name

(2E,4S,5S,6R,7R,8R,9R,10R,11R,12R,13Z,15E)-5,7,9,11-tetrahydroxy-17-[(6-hydroxy-3,7-dimethyl-1,4-dioxonaphthalen-2-yl)amino]-2,4,6,8,10,12,16-heptamethyl-17-oxoheptadeca-2,13,15-trienoic acid

InChI

InChI=1S/C36H49NO10/c1-16(29(39)22(7)31(41)24(9)32(42)23(8)30(40)19(4)13-20(5)36(46)47)11-10-12-17(2)35(45)37-28-21(6)33(43)26-15-27(38)18(3)14-25(26)34(28)44/h10-16,19,22-24,29-32,38-42H,1-9H3,(H,37,45)(H,46,47)/b11-10-,17-12+,20-13+/t16-,19+,22-,23-,24-,29-,30+,31-,32-/m1/s1

InChI Key

IWYUWDJCRPTLOZ-UIZAHVQOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)C(=O)C(=C(C2=O)NC(=O)/C(=C/C=C\[C@@H](C)[C@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C(\C)/C(=O)O)O)O)O)O)/C)C

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C(=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C(C(C)C=C(C)C(=O)O)O)O)O)O)C)C

Synonyms

streptovaricin U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptovaricin U
Reactant of Route 2
Streptovaricin U
Reactant of Route 3
Streptovaricin U
Reactant of Route 4
Streptovaricin U
Reactant of Route 5
Streptovaricin U
Reactant of Route 6
Streptovaricin U

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.